molecular formula C15H11N5O3S2 B11463950 Methyl 7-(thiophen-3-yl)-6-(thiophen-2-ylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate

Methyl 7-(thiophen-3-yl)-6-(thiophen-2-ylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate

Cat. No.: B11463950
M. Wt: 373.4 g/mol
InChI Key: KLXWDEDDGXOLBJ-UHFFFAOYSA-N
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Description

Methyl 7-(thiophen-3-yl)-6-(thiophen-2-ylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate is a complex heterocyclic compound that features a unique combination of thiophene and tetrazolopyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(thiophen-3-yl)-6-(thiophen-2-ylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(thiophen-3-yl)-6-(thiophen-2-ylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique electronic properties, making it a candidate for use in organic electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Biology and Medicine

In medicinal chemistry, Methyl 7-(thiophen-3-yl)-6-(thiophen-2-ylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate is explored for its potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used as a building block for the synthesis of more complex molecules, potentially leading to new materials with desirable properties such as high thermal stability and conductivity.

Mechanism of Action

The mechanism by which Methyl 7-(thiophen-3-yl)-6-(thiophen-2-ylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate exerts its effects depends on its application. In organic electronics, its high π-electron density and planar structure facilitate efficient charge transport. In medicinal applications, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π stacking, or other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-(thiophen-3-yl)-6-(thiophen-2-ylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate is unique due to its combination of thiophene and tetrazolopyrimidine moieties, which confer distinct electronic properties and reactivity. This makes it a versatile compound for various applications, distinguishing it from other similar heterocyclic compounds.

Properties

Molecular Formula

C15H11N5O3S2

Molecular Weight

373.4 g/mol

IUPAC Name

methyl 6-(thiophene-2-carbonyl)-7-thiophen-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate

InChI

InChI=1S/C15H11N5O3S2/c1-23-14(22)11-10(13(21)9-3-2-5-25-9)12(8-4-6-24-7-8)20-15(16-11)17-18-19-20/h2-7,12H,1H3,(H,16,17,19)

InChI Key

KLXWDEDDGXOLBJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(N2C(=NN=N2)N1)C3=CSC=C3)C(=O)C4=CC=CS4

Origin of Product

United States

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